1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Description
1-(2-Chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic heterocyclic compound featuring a fused imidazo[2,1-a]isoindole core. The molecule is substituted at position 9b with a 4-chlorophenyl group and at position 1 with a 2-chloroacetyl moiety. Its molecular formula is C₁₇H₁₃Cl₂N₂O₂, with a molecular weight of 356.21 g/mol (calculated from structural analogs in , and 15). This compound is part of a broader class of imidazo[2,1-a]isoindol-5-ones, which have been explored for applications ranging from antiviral agents to central nervous system (CNS) modulators .
Properties
IUPAC Name |
1-(2-chloroacetyl)-9b-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-16(23)21-9-10-22-17(24)14-3-1-2-4-15(14)18(21,22)12-5-7-13(20)8-6-12/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAXKGCLBNYJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a synthetic derivative that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article delves into its biological properties, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C18H14Cl2N2O2
- CAS Number : 27269-37-0
- Structure : The compound features a tetrahydroimidazoisoindole core with chlorinated substituents, which may influence its biological activity.
Research indicates that compounds similar to This compound may exhibit various biological activities including:
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Inhibitors of this enzyme are sought for skin whitening and anti-browning applications. A study demonstrated that derivatives of this compound showed varying degrees of tyrosinase inhibition, with some achieving over 54% inhibition at specific concentrations (see Table 1) .
Pharmacological Effects
The compound has been evaluated for several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation in vitro.
- Cytotoxicity : The cytotoxic effects of the compound have been assessed in various cell lines, indicating a need for further exploration into its safety profile.
Tyrosinase Inhibition Study
In a recent study focused on the synthesis and evaluation of new derivatives for tyrosinase inhibition, several analogs were tested. The results are summarized in Table 1 below:
| Compound | % Inhibition at 50 µM | IC50 (µM) |
|---|---|---|
| 9b (2-Chlorophenyl) | 37.97 ± 4.68 | NA |
| 9d (4-Chlorophenyl) | 42.78 ± 4.86 | NA |
| 9q (4-Fluorobenzyl) | 54.47 ± 3.94 | 34.67 ± 3.68 |
NA indicates not active; data presented as mean ± S.E from independent experiments .
Anticancer Activity Assessment
A study assessing the anticancer potential of similar compounds found that they could inhibit cell growth in various cancer lines, suggesting that the imidazoisoindole structure may contribute to this activity. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and physicochemical profiles of imidazo[2,1-a]isoindol-5-one derivatives are highly dependent on substituents at positions 1, 2, and 9b. Below is a comparative analysis of key analogs:
Key Observations :
- Mazindol (5-hydroxy) demonstrates potent anorectic activity via monoamine reuptake inhibition, whereas the 2-chloroacetyl variant may exhibit divergent pharmacological effects due to its electrophilic chloroacetyl group .
- The 1-benzoyl derivative (C₂₃H₁₇ClN₂O₂) shows enhanced steric bulk, which may limit CNS penetration but improve receptor binding specificity .
Pharmacological Activity
Anorectic and CNS Activity
- Mazindol (5-hydroxy analog): Reduces food consumption in rodents and non-human primates by inhibiting norepinephrine and dopamine reuptake. No significant impact on heart rate or blood pressure at therapeutic doses .
- The chloroacetyl group may confer covalent binding capabilities to targets like muscarinic receptors, as seen in related analogs (e.g., ML375, a negative allosteric modulator of M5 receptors) .
Antiviral Potential
- The parent compound 9b-(4-ClPh)-5H-imidazo[2,1-a]isoindol-5-one (CAS 6038-49-9) is categorized under antivirals, though specific mechanisms remain underexplored . Derivatives with electron-withdrawing groups (e.g., chloroacetyl) may enhance antiviral potency by interfering with viral protease activity.
Q & A
Q. What are the recommended synthetic pathways for 1-(2-chloroacetyl)-9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves multi-step heterocyclic synthesis. For example, refluxing intermediates with sodium acetate in acetic acid under controlled temperatures (e.g., 3–5 hours) can yield fused imidazo-isoindole scaffolds. Key steps include chloroacetylation of precursor amines and cyclization via nucleophilic substitution. Optimization requires monitoring reaction progress using TLC/HPLC and adjusting solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) .
Q. How is the structural identity of this compound validated, and what analytical techniques are critical?
Methodological Answer: Structural confirmation relies on a combination of spectroscopic methods:
- NMR : H and C NMR to assign proton environments and carbon frameworks, particularly distinguishing aromatic (4-chlorophenyl) and aliphatic (tetrahydro) regions.
- X-ray crystallography : Single-crystal studies resolve stereochemistry at the 9b-position and confirm the fused bicyclic system. Disorder in crystal lattices may require iterative refinement .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What are the IUPAC nomenclature rules for complex polycyclic systems like imidazo[2,1-a]isoindol-5-one?
Methodological Answer: IUPAC naming prioritizes the parent heterocycle (isoindol-5-one) and assigns locants to fused rings (imidazo[2,1-a]). Substituents (e.g., 2-chloroacetyl, 4-chlorophenyl) are listed in alphabetical order. Software tools like PubChem’s InChI generator ensure compliance, avoiding ambiguities in bridgehead positions (e.g., 9b vs. 1a) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:
- Dose-response validation : Replicate studies across multiple models (e.g., enzymatic vs. cell-based assays).
- Theoretical alignment : Link results to mechanistic frameworks (e.g., kinase inhibition vs. allosteric modulation) using molecular docking or QSAR models .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing those with rigorous controls (e.g., IC values with SEM) .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability?
Methodological Answer:
- DFT calculations : Model electrophilic reactivity of the chloroacetyl group and assess ring strain in the tetrahydroimidazo scaffold.
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict degradation pathways.
- In silico metabolism : Use tools like MOE to identify potential sites of cytochrome P450-mediated oxidation .
Q. How should researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure and under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and entropy-driven interactions.
- Mutagenesis studies : Target active-site residues (e.g., catalytic lysine) to validate hypothesized binding modes .
Q. What methodological challenges arise in scaling up synthesis, and how can they be mitigated?
Methodological Answer:
- Purification bottlenecks : Replace column chromatography with countercurrent distribution for large-scale separations.
- Byproduct control : Optimize stoichiometry of chloroacetyl chloride to minimize diacetylation.
- Process analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
Data Contradiction & Theoretical Frameworks
Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?
Methodological Answer:
Q. What theoretical frameworks guide the interpretation of this compound’s supramolecular interactions?
Methodological Answer:
- Hirshfeld surface analysis : Map crystal packing interactions (e.g., C–H···O, π-π stacking) from X-ray data.
- Topological electron density (QTAIM) : Characterize hydrogen bonds and halogen interactions (Cl···Cl) using AIMAll software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
